molecular formula C19H17N5 B8589013 1,2,4-Triazolo(3,4-a)phthalazine, 3-phenyl-6-(1-pyrrolidinyl)- CAS No. 87539-84-2

1,2,4-Triazolo(3,4-a)phthalazine, 3-phenyl-6-(1-pyrrolidinyl)-

Cat. No. B8589013
Key on ui cas rn: 87539-84-2
M. Wt: 315.4 g/mol
InChI Key: XCYPTFZMNWGGEH-UHFFFAOYSA-N
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Patent
US04788186

Procedure details

A mixture of 6-chloro-3-phenyl-1,2,4-triazolo[3,4-a]phthalazine (5 g), pyrrolidine (5 ml), ethanol (35 ml) and catalytic amounts of KI, is poured in a pressure resistant vessell and heated to 100° C. for 8 hours. The reaction mixture is then cooled, the solvent is evaporated off and the residue is thoroughly washed with a small amount of water and crystallized from ethanol yielding the compound of the title in 82% yield. M.p. 208°-09° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]2=[N:12][N:13]=[C:14]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[N:4]2[N:3]=1.[NH:21]1[CH2:25][CH2:24][CH2:23][CH2:22]1>C(O)C>[C:15]1([C:14]2[N:4]3[N:3]=[C:2]([N:21]4[CH2:25][CH2:24][CH2:23][CH2:22]4)[C:11]4[C:6]([C:5]3=[N:12][N:13]=2)=[CH:7][CH:8]=[CH:9][CH:10]=4)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NN2C(C3=CC=CC=C13)=NN=C2C2=CC=CC=C2
Name
Quantity
5 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is poured in a pressure resistant vessell
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
WASH
Type
WASH
Details
the residue is thoroughly washed with a small amount of water
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol yielding the compound of the title in 82% yield

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NN=C2N1N=C(C1=CC=CC=C21)N2CCCC2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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